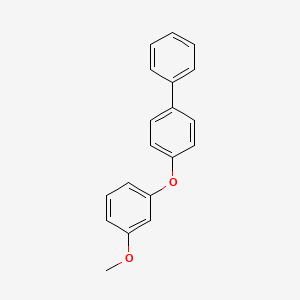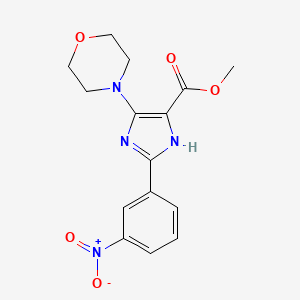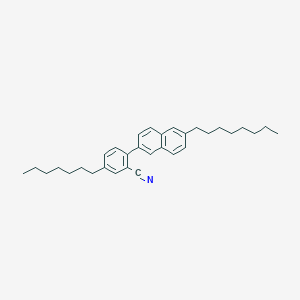
4-(3-Methoxyphenoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl structure substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-1,1’-biphenyl typically involves the reaction of 3-methoxyphenol with biphenyl derivatives. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyphenol reacts with a halogenated biphenyl compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(3-Methoxyphenoxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to form hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
4-(3-Methoxyphenoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and coatings
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The biphenyl structure provides rigidity and stability, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)benzaldehyde
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-Methoxyphenol
Uniqueness
4-(3-Methoxyphenoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
143936-26-9 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-methoxy-3-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C19H16O2/c1-20-18-8-5-9-19(14-18)21-17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3 |
InChI Key |
TZQUXFOPIQBJKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)






![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)
![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)

